molecular formula C20H16BrNO B11557324 N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine

Cat. No.: B11557324
M. Wt: 366.2 g/mol
InChI Key: HHTMKVVJEPNXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE is an organic compound characterized by the presence of a biphenyl group and a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-aminobiphenyl under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrNO

Molecular Weight

366.2 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C20H16BrNO/c1-23-20-12-9-18(21)13-17(20)14-22-19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

HHTMKVVJEPNXTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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